molecular formula C16H20ClNO4 B2729689 trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 851485-00-2

trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2729689
CAS No.: 851485-00-2
M. Wt: 325.79
InChI Key: NSBYJYHHDUOADW-OLZOCXBDSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBYJYHHDUOADW-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005570
Record name 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851485-00-2
Record name 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine ring.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its structural features make it a useful tool for probing the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of drug candidates, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence its reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Safety Profile (Hazard Codes)
This compound 4-chlorophenyl C₁₆H₂₀ClNO₄ 325.79 851485-00-2 White powder H302, H315, H319, H332, H335
trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 3-(trifluoromethyl)phenyl C₁₇H₂₀F₃NO₄ 359.34 169248-97-9 White powder H302, H315, H319, H332, H335
trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid 3-fluorophenyl C₁₆H₂₀FNO₄ 309.33 301226-53-9 Not reported Not explicitly listed
trans-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid 3,4-dimethylphenyl C₁₈H₂₅NO₄ 319.39 Not provided Not reported Stable; low acute toxicity
(±)-trans-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,3-dichlorophenyl C₁₁H₁₂Cl₂NO₂·HCl 296.57 1392210-64-8 Hydrochloride salt No explicit hazards
Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethyl (CF₃) group in the 3-position (CAS 169248-97-9) increases molecular weight by ~33.5 g/mol compared to the 4-chlorophenyl analog, reflecting fluorine's higher atomic mass .
  • Dichlorophenyl substitution (CAS 1392210-64-8) reduces molecular weight but introduces hydrochloride salt formation, enhancing solubility .

Safety and Reactivity :

  • The 4-chlorophenyl and trifluoromethyl analogs share similar hazard profiles (H302: harmful if swallowed; H315: skin irritation), likely due to shared carboxylic acid and aromatic substituents .
  • The 3,4-dimethylphenyl derivative exhibits lower toxicity, attributed to reduced electrophilicity and steric hindrance from methyl groups .

Crystallographic Utility :

  • The Boc group in these compounds facilitates crystallographic studies, as seen in SHELX-based refinements for small molecules .

Functional Group Modifications in Related Scaffolds

Table 2: Piperidine vs. Pyrrolidine Analogs
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine Phenyl at position 4 305.37 Intermediate in kinase inhibitor synthesis
This compound Pyrrolidine 4-chlorophenyl at position 4 325.79 Peptide coupling, PROTACs
Key Differences:
  • Ring Size : The piperidine analog (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered), influencing binding affinity in drug-receptor interactions .
  • Chlorine vs. Phenyl : The 4-chlorophenyl group in the pyrrolidine derivative enhances lipophilicity (ClogP ~2.5) compared to the unsubstituted phenyl group in the piperidine analog (ClogP ~1.8) .

Biological Activity

Trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic compound notable for its application in organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl moiety, contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₀ClNO₄
  • Molecular Weight : 325.79 g/mol
  • CAS Number : 791625-60-0

The compound's structure includes:

  • A pyrrolidine ring, which is essential for its biological interactions.
  • A carboxylic acid functional group that facilitates hydrogen bonding.
  • A chlorophenyl group that enhances binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The Boc group serves as a protective element during chemical reactions, while the chlorophenyl group can engage in hydrophobic interactions with target proteins. The carboxylic acid group is crucial for forming ionic bonds or hydrogen bonds, which are vital for binding affinity.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory effects on certain enzymes. For example, it has been shown to interact with glutamate receptors (iGluRs), particularly influencing binding affinities through structural modifications. The presence of halogen substituents, such as chlorine, significantly enhances selectivity for NMDA receptors, demonstrating its potential as a therapeutic agent in neurological disorders .

Structure-Activity Relationship (SAR)

A study examining various analogs of pyrrolidine derivatives revealed that modifications at the phenyl ring substantially affect biological activity. Specifically, the introduction of halogen atoms (F, Cl, Br) at the para position on the phenyl ring resulted in varying affinities for NMDA receptors, with 4-chloro substituents showing optimal binding characteristics (Ki = 0.63 μM) . This highlights the importance of substituent choice in developing effective pharmacological agents.

Case Studies

  • Neuropharmacological Studies : In vitro studies have demonstrated that this compound can modulate glutamate signaling pathways, suggesting potential applications in treating neurodegenerative diseases .
  • Cancer Research : Preliminary findings indicate that this compound may enhance the efficacy of existing cancer therapies by acting as an adjunctive agent that targets specific tumor microenvironments.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acidLacks chlorineReduced affinity for NMDA receptors
trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acidContains fluorineModerate binding affinity
trans-1-(Tert-butoxycarbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acidContains bromineSimilar activity to chlorinated analog

Q & A

Basic Questions

Q. What are the optimal synthetic routes for trans-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. A common approach involves coupling 4-chlorophenyl precursors with pyrrolidine intermediates. For example, palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) are effective for introducing the 4-chlorophenyl group. Solvent choice (e.g., DMF or toluene) and temperature control (60–100°C) are critical to avoid side reactions like Boc-group cleavage . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm Boc-group presence via C=O stretch at ~1680–1720 cm⁻¹ and carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .
  • NMR : Key markers include:
  • ¹H NMR : Doublets for pyrrolidine protons (δ 3.0–4.0 ppm) and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.4 ppm) .
  • ¹³C NMR : Boc carbonyl at ~155 ppm and carboxylic acid carbonyl at ~175 ppm .
  • Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺ at m/z 340 for C₁₆H₁₉ClNO₄) confirms molecular weight .

Q. How does the Boc protecting group enhance synthetic utility in multi-step reactions involving this compound?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group stabilizes the pyrrolidine nitrogen during subsequent reactions (e.g., acylations or alkylations) by preventing undesired nucleophilic attack. Deprotection under mild acidic conditions (e.g., TFA in DCM) regenerates the free amine without disrupting the carboxylic acid or 4-chlorophenyl moieties .

Advanced Questions

Q. How does the 4-chlorophenyl substituent influence the compound’s conformational stability and reactivity in nucleophilic substitutions?

  • Methodological Answer : The 4-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, stabilizing the trans-configuration of the pyrrolidine ring. This reduces ring puckering and enhances regioselectivity in nucleophilic substitutions at the carboxylic acid site. Computational modeling (e.g., DFT) can predict preferred conformers, validated by X-ray crystallography .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed coupling steps during synthesis?

  • Methodological Answer : Yield discrepancies often arise from catalyst loading (optimal: 5–10 mol% Pd) or ligand choice (e.g., XPhos vs. SPhos). Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, higher temperatures (80–100°C) improve coupling efficiency but may degrade the Boc group, requiring careful monitoring by TLC .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate stereochemical assignments of this compound?

  • Methodological Answer : SC-XRD provides unambiguous confirmation of the trans-configuration and dihedral angles between the pyrrolidine and 4-chlorophenyl groups. Data collection at 100 K (λ = 0.71073 Å) with refinement software (e.g., SHELX) achieves R-factors <0.05. Key metrics include bond lengths (C-Cl: ~1.74 Å) and torsion angles (e.g., C3-C4-C11-C12: 178.5°) .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Advanced questions integrate structural, mechanistic, and analytical depth, while basic questions focus on synthesis and characterization best practices.
  • Citations align with evidence IDs (e.g., ).

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